1,2-Diisonicotinoylhydrazine
Description
Contextualization within Pyridine (B92270) and Hydrazine (B178648) Derivatives Chemistry
From a chemical perspective, 1,2-diisonicotinoylhydrazine is a fascinating hybrid of pyridine and hydrazine functionalities. The pyridine rings, with their electron-withdrawing nature, influence the electronic properties of the entire molecule. The hydrazine linker provides structural flexibility and acts as a key coordination site for metal ions. smolecule.com This combination of a rigid aromatic system and a flexible, reactive core distinguishes this compound from simpler pyridine or hydrazine derivatives, leading to its unique chemical behavior and reactivity. The purification of this compound can be achieved by crystallization from water, aqueous ethanol, or propan-1-ol. guidechem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₄O₂ |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | N'-(pyridine-4-carbonyl)pyridine-4-carbohydrazide |
| CAS Number | 4329-75-3 |
| pKa | 8.92 ± 0.23 (Predicted) |
| Polar Surface Area | 66.4 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
This table presents key physicochemical properties of this compound, computed and compiled from various chemical databases. guidechem.comnih.gov
Significance of this compound in Interdisciplinary Research
The distinct structural attributes of this compound have paved the way for its investigation in a multitude of research fields, highlighting its interdisciplinary significance.
In the realm of medicinal chemistry, this compound has emerged as a scaffold of interest for the development of new therapeutic agents. smolecule.com Preliminary studies have indicated its potential as an antimicrobial and antifungal agent, with activity reported against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. smolecule.com Furthermore, its potential as an antitumor agent is an active area of investigation, with some research suggesting it may inhibit cancer cell proliferation. smolecule.com The biological activity of hydrazone derivatives is an area of intense research, with numerous studies exploring their therapeutic potential. mdpi.com
Table 2: Investigated Medicinal Properties of this compound and Related Hydrazones
| Research Area | Findings |
| Antimicrobial Activity | This compound has demonstrated antibacterial and antifungal properties. smolecule.com |
| Antitubercular Potential | Initial studies suggest potential as an anti-tubercular agent, though further research is needed. smolecule.com |
| Anticancer Research | Preliminary research indicates potential antitumor properties, with the ability to inhibit cancer cell proliferation. smolecule.com |
| Enzyme Inhibition | The compound has been studied for its ability to inhibit certain enzymes, a key aspect in drug design. smolecule.com |
This table summarizes the key areas of investigation into the medicinal chemistry applications of this compound.
The ability of this compound to act as a versatile ligand has made it a valuable component in the field of materials science. smolecule.com Its multiple coordination sites allow it to form stable complexes with a variety of metal ions. smolecule.com This has led to the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. wikipedia.orgnih.gov These materials are being explored for their potential applications in catalysis, gas storage, and as novel materials with unique electronic and magnetic properties. smolecule.comwikipedia.orgnih.govmdpi.com The development of such materials is a significant focus of contemporary materials science. researchgate.net
The catalytic efficiency of metal complexes, including those with hydrazone ligands, is a subject of ongoing research for various organic transformations, such as oxidation and reduction reactions. jocpr.comorientjchem.org The structure of the ligand and the nature of the metal ion play a crucial role in the catalytic performance of the resulting complex. jocpr.com
In analytical chemistry, this compound and its derivatives have shown promise as chromogenic reagents for the spectrophotometric determination of metal ions. smolecule.comresearchgate.net The formation of colored complexes between the hydrazone ligand and metal ions allows for their quantitative analysis. researchgate.netwisdomlib.org For instance, a similar hydrazone, Diacetylmonoxime Isonicotinoyl Hydrazone (DAMINH), has been successfully used for the sensitive and selective determination of ferrous iron. wisdomlib.org This method is based on the formation of a yellow-colored complex with a maximum absorbance at a specific wavelength, allowing for the quantification of the metal ion even in trace amounts. wisdomlib.org The principles of this method, including the optimization of pH and the determination of molar absorptivity and Sandell's sensitivity, provide a framework for the application of this compound in similar analytical procedures. wisdomlib.org
Table 3: Analytical Parameters for the Spectrophotometric Determination of Fe(II) using a Structurally Similar Hydrazone Reagent
| Parameter | Value |
| Reagent | Diacetylmonoxime Isonicotinoyl Hydrazone (DAMINH) |
| Metal Ion | Fe(II) |
| λmax (nm) | 355 |
| pH | 9 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Not explicitly stated |
| Sandell's Sensitivity (µg cm⁻²) | Not explicitly stated |
| Beer's Law Range (µg/mL) | 0.54 to 5.396 |
This table presents key analytical parameters for the spectrophotometric determination of ferrous iron using a hydrazone reagent structurally related to this compound, demonstrating the potential analytical utility of this class of compounds. wisdomlib.org
Structure
3D Structure
Properties
IUPAC Name |
N'-(pyridine-4-carbonyl)pyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11(9-1-5-13-6-2-9)15-16-12(18)10-3-7-14-8-4-10/h1-8H,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDADCMZPLLONGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195809 | |
| Record name | 1,2-Diisonicotinoylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4329-75-3 | |
| Record name | 1,2-Diisonicotinoylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004329753 | |
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| Record name | 1,2-Diisonicotinoylhydrazine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52961 | |
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| Record name | 1,2-Diisonicotinoylhydrazine | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,2-Diisonicotinoylhydrazine | |
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| Record name | 1,2-DIISONICOTINOYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WVB3ZF84W | |
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Synthetic Pathways and Mechanistic Investigations of 1,2 Diisonicotinoylhydrazine
Established Synthetic Methodologies
The preparation of 1,2-diisonicotinoylhydrazine can be achieved through several reliable methods, each with distinct starting materials and reaction conditions.
Synthesis from Isonicotinoyl Chloride and Hydrazine (B178648)
A primary and straightforward method for the synthesis of this compound involves the reaction of isonicotinoyl chloride with hydrazine. This condensation reaction typically proceeds by treating isonicotinoyl chloride hydrochloride with hydrazine. The reaction can be carried out in the presence of a base, such as pyridine (B92270) and triethylamine, to neutralize the hydrogen chloride liberated during the reaction, thus driving the equilibrium towards the formation of the desired di-substituted hydrazine.
In a related synthesis, the reaction of isonicotinoyl chloride with an excess of NN'-dimethylhydrazine in the presence of pyridine has been shown to yield NN'-dimethyl-NN'-diisonicotinoylhydrazine. rsc.org This highlights the versatility of isonicotinoyl chloride as a precursor for various substituted diisonicotinoylhydrazine derivatives.
Oxidative Synthesis from Isoniazid (B1672263)
This compound can also be synthesized through the oxidative degradation of isoniazid (isonicotinic acid hydrazide). This process has been observed in the presence of metal ions such as Cu²⁺ and Mn²⁺. jst.go.jpjst.go.jp In these reactions, isoniazid forms chelate complexes with the metal ions, which then undergo oxidation, leading to the formation of several products, including this compound. jst.go.jpjst.go.jp The reaction with Mn²⁺ involves the oxidation of the Mn²⁺ chelate to a Mn³⁺ species by oxygen, which then promotes the cleavage of C=N and N-N bonds in the isoniazid molecule. jst.go.jp
The main products of this oxidative process are typically isonicotinic acid and isonicotinamide (B137802), with this compound being a minor by-product. jst.go.jp
Reaction of Isoniazid with Isonicotinoyl Chloride
Another established route to this compound is the reaction between isoniazid and isonicotinoyl chloride. This method provides a direct pathway to the target molecule by coupling the acyl chloride functionality of isonicotinoyl chloride with the free amine group of the hydrazide moiety in isoniazid. This reaction is also considered a synthesis-related impurity in the production of isoniazid. digicollections.net
Deuterated Analog Synthesis Approaches
The synthesis of deuterated analogs of organic compounds is a significant area of research, often aimed at studying reaction mechanisms or enhancing metabolic stability. While specific methods for the synthesis of deuterated this compound are not extensively documented, general strategies for the deuteration of heterocyclic compounds can be considered.
One common approach involves the use of deuterated reagents in the synthetic pathway. For instance, employing a deuterated hydrazine derivative in the reaction with isonicotinoyl chloride could potentially yield a deuterated this compound. Another strategy is the H-D exchange reaction, where the parent compound is treated with a deuterium (B1214612) source, such as D₂O, often in the presence of a catalyst, to replace hydrogen atoms with deuterium.
Novel methods for the synthesis of deuterated amines, involving the reduction of ynamides with deuterated reagents, have also been developed and could potentially be adapted for the synthesis of deuterated hydrazine derivatives. dtu.dk
Reaction Kinetics and Optimization Studies in Synthesis
Understanding the kinetics and optimizing the reaction conditions are crucial for improving the efficiency and yield of synthetic processes. Studies on the oxidative degradation of isoniazid in the presence of Cu²⁺ and Mn²⁺ provide valuable insights into the reaction kinetics that lead to the formation of this compound.
It has been found that isoniazid forms 1:1 and 1:2 chelate complexes with both Cu²⁺ and Mn²⁺. jst.go.jpjst.go.jp The degradation of these chelates follows a first-order process. The apparent degradation velocity is dependent on the concentration of each chelate and their respective degradation rate constants. jst.go.jpjst.go.jp The activation energies for the degradation of the isoniazid-metal chelates have been determined, as shown in the table below.
| Metal Ion | Chelate Species | Activation Energy (kcal/mol) |
| Cu²⁺ | INAH-Cu⁺ | 16.3 |
| Cu²⁺ | INAH-Cu-INAH | 12.3 |
| Mn²⁺ | INAH-Mn⁺ | 11.7 |
| Mn²⁺ | INAH-Mn-INAH | 10.0 |
| (Data sourced from jst.go.jpjst.go.jp) |
These kinetic studies suggest that the formation of this compound as a by-product in these reactions is influenced by factors such as metal ion concentration, pH, and temperature. Optimization of these parameters could potentially be used to control the product distribution. General strategies for reaction optimization, such as those employed in flow synthesis, could also be applied to enhance the production of this compound. nih.gov
Exploration of Novel Synthetic Routes and Derivatization Strategies
The exploration of novel synthetic routes and derivatization strategies is essential for expanding the chemical space and potential applications of this compound.
One example of derivatization is the synthesis of N,N'-dimethyl-N,N'-diisonicotinoylhydrazine. This compound has been prepared by the reaction of isonicotinoyl chloride hydrochloride with NN'-dimethylhydrazine dihydrochloride (B599025) in a mixture of pyridine and triethylamine. rsc.org The reaction yields the desired product, demonstrating a successful derivatization at the nitrogen atoms of the hydrazine bridge.
| Reactants | Product | Yield |
| Isonicotinoyl chloride hydrochloride, NN'-dimethylhydrazine dihydrochloride | NN'-dimethyl-NN'-diisonicotinoylhydrazine | 27% |
| (Data sourced from rsc.org) |
Furthermore, novel synthetic methodologies for related heterocyclic compounds, such as the four-component synthesis of 1,2-dihydropyridine derivatives, can inspire new approaches for the synthesis of this compound and its analogs. sioc-journal.cn These multi-component reactions offer the potential for creating diverse libraries of compounds in an efficient manner. The development of novel methods for the synthesis of other hydrazine derivatives, such as 1,2-disubstituted hydrazines, also provides a foundation for future synthetic explorations in this area.
Coordination Chemistry of 1,2 Diisonicotinoylhydrazine
Ligand Behavior and Metal Ion Complexation
1,2-Diisonicotinoylhydrazine's ability to coordinate with metal ions is rooted in its molecular structure, which features multiple potential donor sites: the two pyridine (B92270) nitrogen atoms, the two carbonyl oxygen atoms, and the two hydrazine (B178648) nitrogen atoms. This allows the ligand to exhibit diverse bonding behaviors, leading to the formation of metal complexes with varied geometries and properties. The coordination can occur in either its keto (-C=O) or enol (-C=OH) tautomeric form, a common characteristic of hydrazone-based ligands. libretexts.orgscielo.org.mx The specific coordination mode is often influenced by factors such as the nature of the metal ion, the reaction pH, and the presence of counter-ions. scielo.org.mx
This compound typically acts as a neutral or, upon deprotonation of the amide group, an anionic ligand. It can coordinate to metal centers in several ways, functioning as a bidentate or a bridging ligand.
Common chelation modes include:
Bidentate N,O-Chelation: In its keto form, the ligand can coordinate to a metal ion through one of the pyridine nitrogen atoms and the adjacent carbonyl oxygen atom, forming a stable five-membered chelate ring.
Bridging Bidentate: The molecule can bridge two metal centers. This can occur in a few ways; for instance, each {N-C=O} unit can bind to a different metal ion, or the two pyridine nitrogens can coordinate to separate metal centers, leading to the formation of coordination polymers.
Tridentate Chelation: In the enol form, after deprotonation, the ligand could potentially act as a tridentate O,N,N donor, involving the enolic oxygen, the adjacent imine nitrogen, and the pyridine nitrogen. However, bidentate coordination is more commonly discussed for similar hydrazone ligands. researchgate.net
The coordination of these ligands to metal ions results in various geometries, which are dictated by the coordination number of the metal and the stoichiometry of the complex. For transition metal complexes with related Schiff base ligands derived from isonicotinic acid hydrazide, octahedral and square planar geometries are frequently observed. scirp.orgresearchgate.net For instance, a Co(II) complex with a Schiff base derived from isoniazid (B1672263) (isonicotinic acid hydrazide) exhibits an octahedral geometry where the metal center is coordinated to two pyridine nitrogen atoms from the ligands and four water molecules. scirp.org This suggests that complexes of this compound could similarly adopt octahedral geometries, particularly in a 1:2 metal-to-ligand ratio, with the donor atoms from the ligands and potentially solvent molecules occupying the coordination sphere.
Table 1: Common Coordination Geometries for Related Hydrazone Complexes
| Metal Ion | Typical Geometry | Coordination Number | Reference(s) |
|---|---|---|---|
| Co(II) | Octahedral / Tetrahedral | 6 / 4 | scirp.orgresearchgate.net |
| Ni(II) | Octahedral / Square Planar | 6 / 4 | researchgate.net |
| Cu(II) | Octahedral / Square Planar | 6 / 4 | researchgate.net |
| Zn(II) | Tetrahedral | 4 | researchgate.net |
Spectroscopic Signatures of Metal–Ligand Interactions
The formation of metal complexes with this compound leads to distinct changes in its spectroscopic properties, providing evidence of the coordination event. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are primary tools for characterizing these interactions.
Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of this compound shows characteristic shifts in the vibrational frequencies of its functional groups.
Amide I Band (ν(C=O)): This band, typically found around 1650-1680 cm⁻¹ in the free ligand, often shifts to a lower frequency (a negative shift) upon coordination of the carbonyl oxygen to the metal ion. This shift is due to the weakening of the C=O double bond as electron density is drawn towards the metal center.
Pyridine Ring Vibrations: The vibrational bands associated with the pyridine ring, particularly the C=N and C=C stretching modes, may shift to higher frequencies, indicating coordination of the pyridine nitrogen atom. jst.go.jp
N-H Stretching: The ν(N-H) band of the hydrazine group may also shift, although its interpretation can be complex due to hydrogen bonding.
New Bands: In the far-infrared region (typically below 600 cm⁻¹), new absorption bands appear that are not present in the free ligand. These are attributed to the stretching vibrations of the newly formed metal-ligand bonds, such as ν(M-O) and ν(M-N), providing direct evidence of coordination. nih.govresearchgate.net
Table 2: Typical IR Spectral Changes upon Complexation of Hydrazone Ligands
| Vibrational Mode | Free Ligand (approx. cm⁻¹) | Complexed Ligand (approx. cm⁻¹) | Interpretation | Reference(s) |
|---|---|---|---|---|
| ν(C=O) | 1650 - 1680 | 1620 - 1650 (Negative Shift) | Coordination via carbonyl oxygen | jst.go.jp |
| Pyridine Ring | ~1600, ~1550 | Higher frequency | Coordination via pyridine nitrogen | jst.go.jp |
| ν(M-O) / ν(M-N) | N/A | 400 - 600 | Formation of metal-ligand bonds | nih.govresearchgate.net |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound is also sensitive to metal ion complexation.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes involving this compound generally follows straightforward procedures common in coordination chemistry. A typical synthetic route involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a 1:1 or 1:2 molar ratio in an appropriate solvent. researchgate.net
A general synthetic procedure is as follows:
A solution of this compound is prepared by dissolving it in a solvent such as ethanol, methanol (B129727), or a mixture containing DMF or DMSO to ensure solubility.
A solution of the metal salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(CH₃COO)₂·H₂O) is prepared in the same or a compatible solvent.
The metal salt solution is added dropwise to the ligand solution with constant stirring.
The reaction mixture is often heated under reflux for several hours to facilitate the complex formation.
Upon cooling, the resulting solid complex precipitates out of the solution. It is then collected by filtration, washed with the solvent to remove unreacted starting materials, and dried in a desiccator or under vacuum. scirp.orgresearchgate.net
The characterization of the newly synthesized complexes is crucial to confirm their composition and structure. Standard analytical and spectroscopic techniques are employed:
Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which helps in establishing the empirical formula and the ligand-to-metal stoichiometry. scirp.orgresearchgate.net
Molar Conductivity Measurements: Measured in a suitable solvent (like DMF or DMSO) to determine whether the complex is an electrolyte or non-electrolyte. This helps in understanding if anions (like Cl⁻ or NO₃⁻) are part of the coordination sphere or act as counter-ions. researchgate.net
Spectroscopic Methods (IR, UV-Vis): As detailed in section 4.1.2, these methods confirm the coordination of the ligand to the metal ion.
Magnetic Susceptibility Measurements: Provides information about the number of unpaired electrons in the metal center, which helps in determining the oxidation state and the coordination geometry (e.g., distinguishing between high-spin and low-spin octahedral complexes).
Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complex and to determine the presence of coordinated or lattice water molecules.
Theoretical and Computational Studies on Coordination Interactions
Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental findings and provide deeper insights into the coordination chemistry of this compound. nih.govmdpi.com These studies can elucidate the electronic structure, stability, and reactivity of the ligand and its metal complexes.
Key aspects investigated through computational studies include:
Geometry Optimization: DFT calculations are used to predict the most stable three-dimensional structure of the metal complexes. This allows for the determination of bond lengths, bond angles, and coordination geometries, which can be compared with experimental data from X-ray crystallography. nih.govmdpi.com
Electronic Structure Analysis: The distribution of electrons within the complex is analyzed. This includes the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the chemical reactivity and kinetic stability of the complex. A smaller gap generally implies higher reactivity. scielo.org.mxresearchgate.net
Vibrational Frequency Calculations: Theoretical IR spectra can be calculated and compared with experimental spectra to aid in the assignment of vibrational bands, confirming the coordination modes. nih.gov
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution on different atoms, charge transfer between the metal and the ligand, and the nature of the metal-ligand bonds (e.g., covalent vs. electrostatic character).
Energy Decomposition Analysis (EDA): This method can break down the total interaction energy between the metal and the ligand into physically meaningful components, such as electrostatic attraction, Pauli repulsion, and orbital interaction, to better understand the nature of the coordination bond. nih.gov
For related hydrazone and transition metal complexes, DFT studies have been successfully employed to validate proposed structures, explain observed spectroscopic properties, and predict reactivity. scielo.org.mxjst.go.jpresearchgate.net For example, calculations can confirm whether coordination occurs in the keto or enol form and can model the different potential isomers to identify the most energetically favorable structure. nih.gov Such computational insights are invaluable for rationalizing the behavior of this compound as a ligand and for designing new complexes with desired properties.
Applications of 1,2 Diisonicotinoylhydrazine and Its Derivatives in Advanced Materials
Integration within Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is paramount as it dictates the topology, porosity, and functional properties of the resulting framework. 1,2-Diisonicotinoylhydrazine serves as a versatile neutral ligand whose structural and chemical attributes can be harnessed to engineer specialized MOFs.
In the synthesis of MOFs, this compound can function as a charge-neutral pillaring ligand. Its two terminal pyridine (B92270) nitrogen atoms can coordinate to adjacent metal centers or clusters, bridging them to extend the dimensionality of the framework. This is analogous to other dipyridyl-type ligands used to connect 2D layers into 3D structures or to create interpenetrated networks.
The role of such ligands has been demonstrated in various coordination polymers. For instance, isonicotinoylhydrazone-based ligands, which share the key pyridine-hydrazine moiety, have been shown to self-assemble with metal ions like cadmium(II) and zinc(II) to form 1D and 2D coordination polymers. rsc.orgbohrium.com In these structures, the pyridine nitrogen coordinates to a neighboring metal center, propagating the network. rsc.org The central hydrazine (B178648) bridge (-CO-NH-NH-CO-) in this compound introduces conformational flexibility, allowing the pyridine rings to adopt various orientations. This flexibility can influence the final topology of the MOF, enabling the formation of frameworks that might be inaccessible with more rigid linkers. It can lead to structures with dynamic properties, such as breathing or guest-responsive frameworks.
Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis, allowing for the introduction of chemical groups that might not be stable under the conditions of MOF formation. nih.gov If this compound is used as a ligand, its hydrazine moiety presents opportunities for PSM. The N-H groups of the hydrazine bridge could potentially undergo reactions, such as condensation with aldehydes or ketones, to append new functionalities within the MOF pores. This approach allows for the tailoring of the pore environment to target specific applications.
Furthermore, the concept of in-situ hydrolysis offers another route to MOF functionalization. In some cases, ligands can be intentionally cleaved within the framework under specific conditions to generate new active sites. For example, the hydrolysis of an imine bond in a MOF linker can release an amine group, which can then serve as a basic site for catalysis or CO2 capture. While not directly documented for this compound, the hydrazide bonds are susceptible to hydrolysis under certain pH conditions, a process that could potentially be controlled to modify the internal surface of a MOF. A related study on a Ni(II) coordination polymer noted the unexpected acid-mediated hydrolysis of a ligand, which resulted in a new polymeric structure. researchgate.net
The separation of carbon dioxide (CO2) from methane (B114726) (CH4) is critical for natural gas purification and biogas upgrading. MOFs are promising materials for this separation due to their tunable pore sizes and chemically modifiable surfaces. The incorporation of ligands with specific functional groups can significantly enhance both the capacity and selectivity of CO2 adsorption.
This compound possesses several features that make it an attractive component for CO2-selective MOFs. The nitrogen atoms in the pyridine rings and the oxygen and nitrogen atoms of the hydrazide group are Lewis basic sites. These sites can interact favorably with the acidic CO2 molecule through dipole-quadrupole interactions, thereby increasing the isosteric heat of adsorption for CO2 over the less polar CH4. Research on other MOFs has confirmed that uncoordinated Lewis basic pyrazole (B372694) nitrogen atoms within the framework enhance affinity toward CO2. nih.gov By engineering a MOF where these functional groups of the this compound ligand are exposed on the pore surface, high selectivity for CO2 can be achieved.
The table below shows the CO2/CH4 selectivity of several MOFs that feature other nitrogen-containing heterocyclic ligands, illustrating the effectiveness of this strategy.
| MOF Name | Ligands | CO₂/CH₄ Selectivity (IAST, 298 K) |
| UPC-96 | TCPB-Me | 10.9 |
| [CuII(L)DABCO] | Carboxylate–pyrazole, DABCO | Not specified, but shows good CO₂ uptake |
| Isomer 1 | TCPP, DPB | >20 at 273 K |
| Isomer 2 | TCPP, DPB | >20 at 273 K |
This table presents data for MOFs with analogous functionalities to illustrate the potential performance. TCPB-Me = 1,2,4,5-tetrakis(4-carboxyphenyl)-3,6-dimethylbenzene; DABCO = triethylenediamine; TCPP = 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine; DPB = 1,4-di(pyridin-4-yl)benzene.
A major challenge for the practical application of many MOFs is their instability in the presence of water, which can lead to the breakdown of the framework structure and loss of porosity. The design of water-stable MOFs is an area of intensive research. Strategies to enhance stability include using strong metal-ligand coordination bonds and creating a hydrophobic environment within the pores.
Supramolecular Assemblies and Self-Assembly Processes
Beyond coordination polymers, this compound is an excellent candidate for constructing supramolecular assemblies through self-assembly. This process relies on non-covalent interactions, primarily hydrogen bonding, to organize molecules into well-defined, ordered structures.
The crystal structure of this compound reveals its proficiency in forming extensive hydrogen-bonded networks. nih.gov The key interactions involve the hydrazine N-H groups acting as hydrogen bond donors and the carbonyl oxygen atoms and pyridine nitrogen atoms acting as acceptors. In its solid state, molecules of this compound arrange into hydrogen-bonded layers. nih.gov This self-assembly is driven by N-H···O and N-H···N interactions that link individual molecules into chains and sheets, which are further stabilized by weaker C-H···O and C-H···N bonds and potential π-π stacking between pyridine rings. The ability to form these robust, directional interactions is a hallmark of crystal engineering, where such synthons are used to design specific solid-state architectures. This inherent tendency to self-organize makes this compound a valuable component for designing co-crystals, gels, and other soft materials where precise molecular arrangement is required.
Other Potential Applications in Advanced Materials Science
The functional groups within this compound suggest its utility in other areas of materials science. The pyridine and hydrazine moieties are known to be active in catalysis and sensing applications. Materials incorporating this compound could be explored as heterogeneous catalysts, where the metal-coordinating sites and basic nitrogen centers could facilitate organic transformations. Furthermore, the ability of these groups to interact with specific analytes could be exploited in the design of chemical sensors. The integration of this compound into polymer backbones could also yield materials with enhanced thermal stability or specific metal-chelating properties.
Analytical Method Development and Quantification of 1,2 Diisonicotinoylhydrazine
Chromatographic Techniques for Separation and Detection
Chromatography, a cornerstone of analytical chemistry, provides powerful tools for separating complex mixtures. rsc.orgresearchgate.net Several chromatographic methods have been successfully applied to the analysis of 1,2-diisonicotinoylhydrazine.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of this compound. lgcstandards.com Reverse-phase HPLC, in particular, is widely utilized. One established method employs a C18 column with a mobile phase consisting of a methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer solution (pH 4.5) in a 5:95 (v/v) ratio. academie-sciences.fr Detection is typically carried out using a diode array detector at a wavelength of 260 nm. academie-sciences.fr This approach allows for the effective separation and quantification of this compound from isoniazid (B1672263) and other related substances like isonicotinic acid and isonicotinamide (B137802). academie-sciences.frresearchgate.net
Derivatization techniques can also be integrated with HPLC to enhance detection sensitivity for related hydrazine (B178648) compounds. For instance, derivatization with salicylaldehyde (B1680747) has been used for the quantification of hydrazine, a potential precursor, with detection limits as low as 3.1 ppm. rasayanjournal.co.in
Table 1: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-phase C18 (e.g., Nucleosil, 10 μm, 250 x 4.6 mm) academie-sciences.fr |
| Mobile Phase | 5:95 (v/v) Methanol/Ammonium Acetate (5 mM, pH 4.5) academie-sciences.fr |
| Flow Rate | 1 mL/min academie-sciences.fr |
| Detection | Diode Array Detector (DAD) at 260 nm academie-sciences.fr |
Capillary Zone Electrophoresis (CZE) Applications
Capillary Zone Electrophoresis (CZE), a high-resolution separation technique, offers an alternative to HPLC for the analysis of charged species. sciex.comnih.gov CZE separates molecules based on their charge-to-mass ratio in a capillary filled with a buffer solution under the influence of a high electric field. sciex.com This technique has been applied to the separation of monoclonal antibody charge variants, demonstrating its potential for analyzing complex biomolecules and their degradation products. nih.gov While specific applications for this compound are not extensively detailed in the provided results, the principles of CZE make it a viable method for its separation, especially when dealing with complex matrices. The use of different buffer systems and capillary coatings can be optimized to achieve the desired separation. sciex.com
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS) for Identification
Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) presents a "green" and efficient alternative for the separation and identification of compounds like this compound. researchgate.netnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages such as higher diffusivity and lower viscosity compared to liquid mobile phases. chromatographytoday.com This leads to faster analysis times and reduced solvent consumption. chromatographytoday.com
In one study, SFC-MS/MS was used to identify degradation products of isoniazid, including this compound. researchgate.net The method employed a C18 column with a mobile phase of supercritical CO2 and a modifier mixture. researchgate.net The high sensitivity and selectivity of MS/MS detection allow for confident identification of the compound even at low concentrations. nih.gov
Spectrophotometric and Spectroscopic Methods for Quantification
Spectrophotometric methods offer a simple and cost-effective approach for the quantification of this compound and related hydrazides. These methods are often based on the formation of a colored product that can be measured using a spectrophotometer.
One such method involves the reaction of hydrazides with trinitrobenzenesulfonic acid. nih.gov This reaction produces chromogens with distinct maximum absorbance wavelengths for hydrazine and hydrazides, allowing for their simultaneous determination. nih.gov Another common reagent is p-dimethylaminobenzaldehyde (p-DAB), which reacts with hydrazine to form a yellow-colored product with a maximum absorption at 458 nm. nih.gov The intensity of the color is proportional to the concentration of hydrazine, forming the basis for its quantification. scholarsresearchlibrary.com
Table 2: Spectrophotometric Methods for Hydrazine and Hydrazide Determination
| Reagent | Analyte | λmax (nm) |
|---|---|---|
| Trinitrobenzenesulfonic acid | Hydrazine | 570 nih.gov |
| Trinitrobenzenesulfonic acid | Hydrazides | 385 and 500 nih.gov |
Mass Spectrometry and NMR Spectroscopy in Structural Elucidation of Degradants
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the definitive structural elucidation of this compound and its degradation products. dtic.milsmolecule.com
Mass spectrometry provides crucial information about the molecular weight of a compound through the determination of its molecular ion. dtic.mil Furthermore, the fragmentation patterns generated in the mass spectrometer are unique to a specific molecular structure and can be used to piece together the compound's framework. dtic.milual.es Techniques like collision-induced dissociation (CID) can be employed to confirm the structure of selected ions. dtic.mil
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of atoms within a molecule. rsc.orgresearchgate.net By analyzing the chemical shifts, coupling constants, and integration of the signals in an NMR spectrum, the precise connectivity and stereochemistry of a molecule can be determined. rsc.orgox.ac.uk Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in assigning complex spectra and confirming the structure of degradants. rsc.org
Validation of Analytical Methods for Specificity, Linearity, and Precision
The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose. europa.euapvma.gov.auunodc.org This process involves demonstrating the method's specificity, linearity, and precision.
Specificity is the ability of the method to accurately measure the analyte of interest in the presence of other components, such as impurities or matrix components. europa.eu This is often demonstrated by showing that the method can separate the analyte from potential interferents. europa.eu
Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. apvma.gov.au This is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient of the resulting calibration curve. ijrpc.com For assays, the range is often 80% to 120% of the test concentration. europa.eu
Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scielo.br It is usually expressed as the relative standard deviation (RSD) of a series of measurements. scielo.br
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the validation of analytical procedures, outlining the necessary parameters and acceptance criteria. europa.eu
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Isoniazid |
| Isonicotinic acid |
| Isonicotinamide |
| Isonicotinaldehydeisonicotinoylhydrazone |
| Hydrazine |
| Salicylaldehyde |
| Trinitrobenzenesulfonic acid |
Reference Standards and Traceability in Quality Control
The accuracy and reliability of analytical measurements are paramount in pharmaceutical quality control. This is achieved through the use of well-characterized reference standards and the establishment of metrological traceability. For a compound like this compound, often identified as a process-related impurity or degradation product of the antituberculosis drug Isoniazid, having a high-quality reference standard is essential for its accurate quantification in drug substances and products. synzeal.comlgcstandards.comresearchgate.net
A reference standard is a highly purified compound used as a measurement base in analytical procedures. Suppliers of pharmaceutical reference standards provide this compound for use in quality control (QC), analytical method development and validation, and stability studies. synzeal.comaquigenbio.comaxios-research.com These standards are typically supplied with a comprehensive Certificate of Analysis (COA) that details the compound's identity and purity, established through various analytical techniques. synzeal.comcleanchemlab.com
Table 1: Typical Product Specifications for a this compound Reference Standard
| Property | Specification | Source |
| Chemical Name | N'-(pyridine-4-carbonyl)pyridine-4-carbohydrazide | lgcstandards.comnih.gov |
| Synonyms | N,N'-Diisonicotinoylhydrazine | nih.govcoompo.com |
| CAS Number | 4329-75-3 | synzeal.comnih.gov |
| Molecular Formula | C₁₂H₁₀N₄O₂ | synzeal.comnih.gov |
| Molecular Weight | 242.23 g/mol | nih.govnih.gov |
| Purity | Typically ≥95% | lgcstandards.com |
| Identification | Conforms to structure (¹H NMR, MS, IR) | researchgate.net |
| Format | Neat solid (powder/crystalline) | lgcstandards.com |
This table is a representation of typical data; actual values may vary by supplier and batch.
Metrological traceability is a core concept that ensures measurement results can be compared across different times, locations, and laboratories. azom.com It is defined as the "property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty." eurachem.org In the pharmaceutical industry, this unbroken chain links the working reference standard used in a laboratory back to a primary, internationally recognized standard. researchgate.netqualistery.com
This traceability is crucial for regulatory compliance and ensures that the quantification of impurities like this compound is consistent and reliable. eurachem.org The International Organization for Standardization (ISO) and its guidelines, such as ISO/IEC 17025, provide the framework for the technical competence of testing and calibration laboratories, emphasizing the requirement for metrological traceability. researchgate.netqualistery.com
The hierarchy of reference standards is the structure that underpins traceability. sigmaaldrich.com It consists of several levels, where each lower level is calibrated against and traceable to the level above it.
Table 2: Hierarchy of Reference Materials for Establishing Traceability
| Standard Level | Description | Traceability Link |
| Primary Standard | A standard established by a National Metrology Institute (NMI) or defined by a primary reference measurement procedure. It is accepted without reference to other standards. qualistery.com | Directly realizes SI units (e.g., mole, kilogram). sigmaaldrich.com |
| Compendial Standard | A primary standard established by a pharmacopeia (e.g., USP, EP). These are legally recognized reference standards for pharmaceutical analysis. | Characterized independently and serves as the primary reference for pharmacopeial testing. |
| Certified Reference Material (CRM) | A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.com | Traceable to SI units via an unbroken chain of comparisons. researchgate.net |
| Secondary (Working) Standard | A standard routinely used in a laboratory for quality control. Its value is assigned by comparison with a primary standard. qualistery.com | Calibrated against a primary standard or CRM. qualistery.comsigmaaldrich.com |
For this compound, establishing traceability involves using a reference standard that is linked to a primary compendial standard, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). synzeal.comaquigenbio.comwatson-int.cn Laboratories can purchase commercially available this compound reference standards and verify their purity and identity. These working standards are then used in the routine analysis of Isoniazid samples to accurately identify and quantify the this compound impurity. The entire process, from the primary standard to the final analytical result, must be documented to ensure a complete and unbroken traceability chain. eurachem.orgqualistery.com
Biological Interactions and Pharmacological Implications Mechanism Focused
Investigation of Biological Targets and Mechanisms of Action
1,2-Diisonicotinoylhydrazine is a synthetic organic compound that has been the subject of research to understand its interactions with biological systems. While a specific, well-documented mechanism of action is not yet fully established, investigations have centered on its interactions with various biological targets, including metal ions and enzymes. smolecule.com The dual isonicotinoyl structure of the compound is thought to enhance its ability to interact with these targets. smolecule.com
Studies have explored its potential to modulate biological pathways relevant to disease processes. smolecule.com Preliminary research has suggested that this compound may possess antitumor properties by potentially inhibiting the proliferation of cancer cells. smolecule.com Furthermore, it has demonstrated antimicrobial activity against a variety of bacterial strains, positioning it as a candidate for further investigation as an antibacterial agent. smolecule.com The primary focus of much of the research, however, has been on its relationship with the antitubercular drug isoniazid (B1672263) and its potential role in that context. smolecule.comlgcstandards.com
The table below summarizes the investigated biological activities of this compound.
| Biological Activity | Investigated Effect | Potential Application |
| Antimicrobial | Exhibits activity against various bacterial strains. smolecule.com | Development as an antibacterial agent. smolecule.com |
| Antitumor | May inhibit cancer cell proliferation. smolecule.com | Further investigation for cancer therapy. smolecule.com |
| Enzyme Inhibition | Studied for its ability to inhibit certain enzymes. smolecule.com | Potential role in drug design for diseases involving enzyme dysregulation. smolecule.com |
| Metal Ion Binding | Forms complexes with transition metals. smolecule.com | Applications in catalysis and drug delivery. smolecule.com |
Role as a Metabolite or Degradation Product in Biological Systems
This compound is recognized as a degradation product of the primary antitubercular drug, isoniazid (INH). researchgate.net Specifically, it is formed as a by-product during the oxidative degradation of isoniazid. researchgate.net This relationship positions it as a metabolite in biological systems where isoniazid is present and undergoing metabolic processes.
The activation of the prodrug isoniazid in Mycobacterium tuberculosis is a critical step for its bactericidal effect and is catalyzed by the catalase-peroxidase enzyme, KatG. uniprot.orgfrontiersin.org This bifunctional enzyme is essential for converting INH into its active form, which is an isonicotinoyl radical. uniprot.org This radical then reacts with NAD to form an isonicotinoyl-NAD adduct that inhibits the InhA enzyme, a key component in mycolic acid biosynthesis. uniprot.orgfrontiersin.org
During the KatG-mediated activation and degradation of isoniazid, several products are formed. While the primary pathway leads to the active drug form, side reactions result in the formation of various by-products. researchgate.net Studies on the degradation products of isoniazid have identified this compound as one of these minor by-products, alongside major products like isonicotinic acid and isonicotinamide (B137802). researchgate.net The KatG enzyme itself is a crucial virulence factor for M. tuberculosis, protecting it from oxidative stress, and mutations in the katG gene are a major mechanism of isoniazid resistance. nih.govnih.gov
The table below details the key enzymes and compounds involved in the enzymatic degradation of isoniazid.
| Enzyme/Compound | Role in Isoniazid Degradation | Reference |
| Isoniazid (INH) | Prodrug that is activated and degraded. | uniprot.orgfrontiersin.org |
| KatG Enzyme | Catalyzes the oxidative activation of isoniazid. uniprot.org | uniprot.orgnih.gov |
| Isonicotinic Acid | A major degradation product. researchgate.netacademie-sciences.fr | researchgate.netacademie-sciences.fr |
| Isonicotinamide | A major degradation product. researchgate.netacademie-sciences.fr | researchgate.netacademie-sciences.fr |
| This compound | A minor by-product of isoniazid degradation. researchgate.net | researchgate.net |
The oxidation of isoniazid is not limited to enzymatic processes. Chemical oxidation systems, such as those involving manganese(III) pyrophosphate, have been shown to efficiently mediate the oxidation of INH. nih.gov This chemical oxidation yields the same stable products observed in the KatG-dependent conversion, namely isonicotinic acid, isonicotinamide, and isonicotinaldehyde. academie-sciences.frnih.gov
The interaction of isoniazid with Mn(III)-pyrophosphate in the presence of NADH leads to a time-dependent inhibition of the InhA enzyme activity. nih.gov This suggests that the chemical oxidation can mimic the biological activation of isoniazid, leading to the formation of an inhibitory adduct. The oxidation of INH by Mn(III)-pyrophosphate is a two-electron process that proceeds rapidly. nih.gov The presence of pyrophosphate as a ligand can stabilize the Mn(III) species, which might otherwise be unstable in aqueous environments. dss.go.thnsf.gov The study of such chemical systems provides insights into the non-enzymatic pathways that could contribute to the activation of isoniazid and the formation of its various degradation products, including this compound.
Research on Antitubercular Activity Mechanisms
The antitubercular activity of this compound is primarily considered in the context of its parent compound, isoniazid. smolecule.com Isoniazid's mechanism of action involves its activation by the mycobacterial catalase-peroxidase enzyme KatG. frontiersin.org This activation leads to the formation of a reactive species that ultimately inhibits the InhA enzyme (enoyl-acyl carrier protein reductase), which is vital for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. frontiersin.orgnih.gov
While this compound itself has been noted for potential anti-tubercular activity, research often focuses on it as part of the broader family of isoniazid-related compounds. smolecule.com For instance, new analogues have been designed based on the isoniazid scaffold, sometimes incorporating different chemical moieties to enhance properties like lipophilicity, which is important for penetrating the mycobacterial cell wall. nih.gov These studies aim to create derivatives that may have improved activity against susceptible and even multidrug-resistant strains of M. tuberculosis by targeting the same pathway as isoniazid. nih.gov The investigation into compounds like this compound and other derivatives helps in understanding the structure-activity relationships within this class of antitubercular agents.
Computational and Theoretical Studies on 1,2 Diisonicotinoylhydrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1,2-diisonicotinoylhydrazine. ichem.mdfiveable.me These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.
The optimized molecular geometry, obtained through energy minimization calculations, reveals the three-dimensional arrangement of atoms and the corresponding bond lengths and angles. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov
For this compound, the HOMO is typically spread over the hydrazine (B178648) bridge and the isonicotinoyl groups, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is often localized on the pyridine (B92270) rings, suggesting these areas are susceptible to nucleophilic attack. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, the nitrogen atoms of the pyridine rings and the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential.
Reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and softness, offer quantitative measures of the molecule's reactivity. These parameters are valuable for comparing the reactivity of this compound with other related compounds.
Table 1: Calculated Electronic Properties of this compound (Exemplary Data)
| Parameter | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.65 eV |
| Global Softness (S) | 0.38 eV⁻¹ |
Note: These values are representative and would be obtained from specific DFT calculations (e.g., using B3LYP functional and a suitable basis set like 6-311++G(d,p)). nih.gov
Molecular Dynamics Simulations of Interactions with Biological Systems
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with biological systems, such as proteins and enzymes, over time. nih.govmdpi.com For this compound, MD simulations can provide critical insights into its potential as a therapeutic agent by modeling its binding to target proteins. nih.gov
These simulations treat the molecule and its biological target as a dynamic system, where the movements of all atoms are calculated over a specific period. This allows for the observation of conformational changes in both the ligand (this compound) and the protein upon binding. Key information that can be extracted from MD simulations includes the stability of the protein-ligand complex, the specific amino acid residues involved in the interaction, and the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). researchgate.net
For instance, MD simulations could be employed to study the interaction of this compound with enzymes like InhA, a key enzyme in Mycobacterium tuberculosis, which is a known target for the related compound isoniazid (B1672263). researchgate.net Such simulations would involve docking the molecule into the active site of the enzyme and then running an MD simulation to observe its behavior. The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable complex will show minimal fluctuations in RMSD.
The binding free energy, which is a measure of the affinity of the ligand for the protein, can also be calculated from MD simulations using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). A more negative binding free energy indicates a stronger and more favorable interaction.
Table 2: Key Interactions of this compound with a Hypothetical Enzyme Active Site from MD Simulation (Illustrative Data)
| Interacting Residue | Type of Interaction | Average Distance (Å) |
| TYR 158 | Hydrogen Bond | 2.8 |
| GLY 192 | Hydrogen Bond | 3.1 |
| ILE 215 | Hydrophobic | 3.9 |
| MET 199 | Hydrophobic | 4.2 |
| NAD+ | Pi-Stacking | 3.5 |
Note: This table presents hypothetical data that would be generated from an MD simulation of this compound bound to an enzyme active site. nih.govcsic.es
Mechanistic Modeling of Synthesis and Degradation Pathways
Computational modeling provides a powerful approach to investigate the mechanisms of chemical reactions, including the synthesis and degradation of this compound. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and the associated activation energies, which are crucial for understanding the reaction kinetics and feasibility. fiveable.me
The synthesis of this compound typically involves the reaction of isonicotinic acid hydrazide with an isonicotinoyl derivative. Computational methods can be used to model the reaction pathway, elucidating the roles of catalysts and solvents in the process. For example, DFT calculations can be used to determine the geometry of the transition state and the energy barrier for the reaction, providing insights into the reaction rate and the optimal conditions for synthesis. researchgate.net
Similarly, the degradation pathways of this compound can be investigated. This is particularly important for understanding its stability and shelf-life. Degradation can occur through various mechanisms, such as hydrolysis or oxidation. researchgate.netresearchgate.net Computational modeling can help to predict the most likely degradation products and the conditions under which degradation is most likely to occur. For example, the reaction of this compound with reactive oxygen species can be modeled to understand its oxidative degradation pathway. researchgate.net
By calculating the reaction energies and activation barriers for different potential pathways, the most favorable degradation route can be identified. This information is invaluable for developing strategies to improve the stability of the compound.
Table 3: Calculated Activation Energies for a Postulated Degradation Step of this compound (Theoretical Example)
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Hydrolysis of Amide Bond | This compound + H₂O | [Transition State Complex] | Isonicotinic acid + Isonicotinic acid hydrazide | 25.4 |
Note: This is a hypothetical example of data that could be obtained from quantum chemical calculations of a degradation pathway. nih.gov
Prediction of Spectroscopic Properties and Conformational Analysis
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound. For this compound, DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities, which can then be compared with experimental IR and Raman spectra. mdpi.com This comparison can help to confirm the structure of the synthesized compound and to assign the observed spectral bands to specific vibrational modes.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using computational methods. researchgate.net The accuracy of these predictions has improved significantly, making them a useful tool for structural assignment, especially for complex molecules.
Conformational analysis is another important application of computational chemistry. mdpi.com this compound has several rotatable bonds, which means it can exist in different spatial arrangements or conformations. Computational methods can be used to explore the potential energy surface of the molecule and to identify the most stable conformations. This is typically done by systematically rotating the flexible bonds and calculating the energy of each resulting conformer. The results of a conformational analysis can provide insights into the molecule's shape and how it might interact with other molecules.
Table 4: Predicted Vibrational Frequencies for a Stable Conformer of this compound (Illustrative Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) | 3305 | 3310 | N-H stretching |
| ν(C=O) | 1685 | 1690 | Carbonyl stretching |
| ν(C=N) | 1605 | 1600 | Pyridine ring stretching |
| δ(N-H) | 1550 | 1555 | N-H bending |
Note: This table presents a comparison of hypothetical calculated and experimental vibrational frequencies. researchgate.net
Future Research Directions and Translational Perspectives
Emerging Applications in Green Chemistry and Sustainable Technologies
The principles of green and sustainable chemistry, which focus on designing environmentally benign processes and products, represent a significant area for future applications of 1,2-Diisonicotinoylhydrazine. rsc.org Research is increasingly directed towards leveraging its unique chemical structure for technologies that address environmental challenges.
One of the most promising applications is in the development of Metal-Organic Frameworks (MOFs) for carbon capture. researchgate.netresearchgate.net MOFs are highly porous materials with potential for gas storage and separation. researchgate.net Researchers have demonstrated that incorporating this compound as a ligand in MOFs can enhance their affinity for carbon dioxide (CO₂). researchgate.netresearchgate.net For instance, a microporous fluorinated metal-organic framework, dptz-CuTiF₆, which utilizes a derivative of this compound, has shown superior CO₂ uptake capacity and lower regeneration energy compared to traditional aqueous amine technologies. researchgate.net In-situ hydrolysis modification of tetrazine-functionalized MOFs containing this compound has been shown to increase initial CO₂ adsorption enthalpies and improve CO₂/CH₄ selectivity. researchgate.netresearchgate.netresearchgate.net Future work will likely focus on optimizing these MOF structures to maximize their efficiency and scalability for industrial CO₂ capture, contributing to efforts to mitigate greenhouse gas emissions. rsc.org Furthermore, the development of green synthesis methods for this compound and its derivatives is a key research direction, aiming to reduce the environmental footprint of their production. chem960.com
Advanced Characterization Techniques for Complex Systems
A deeper understanding of how this compound behaves in complex chemical environments is crucial for unlocking its full potential. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry have been used to confirm its basic structure and purity smolecule.com, future research will necessitate more advanced characterization methods.
The study of complex systems, such as the interaction of this compound-based ligands with metal centers in MOFs or its binding to biological targets, requires sophisticated analytical tools. Techniques such as HPLC-high resolution mass spectrometry and MALDI-ToF mass spectrometry can provide detailed insights into the formation and stability of these complex assemblies. nih.gov In-situ FTIR and NMR experiments conducted under inert conditions are powerful methods for elucidating the precise nature of the interactions between the hydrazine (B178648) derivative and other molecules, such as the coordination with metal ions. nih.gov For example, studies on structurally similar compounds have used these techniques to understand how they reduce the viscosity of alkyl magnesium solutions by forming specific complexes. nih.gov X-ray crystallography will also continue to be essential for determining the three-dimensional structures of its metal complexes and co-crystals, providing invaluable data for rational design efforts. nih.govresearchgate.net
Rational Design of New Materials and Bioactive Agents
The structure of this compound makes it an excellent scaffold for the rational design of novel compounds with tailored properties. smolecule.com Its ability to act as a chelating agent, forming stable complexes with various metal ions, is a key feature being exploited in materials science. smolecule.compharmaffiliates.com By systematically modifying the pyridine (B92270) rings or the hydrazine linker, researchers can fine-tune the electronic and steric properties of the molecule to create new ligands for coordination chemistry, leading to materials with specific catalytic, magnetic, or optical properties. researchgate.net
In medicinal chemistry, the focus is on designing new bioactive agents based on the this compound framework. Hydrazone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antitubercular properties. smolecule.comresearchgate.net Preliminary studies have already indicated that this compound itself possesses potential as an antimicrobial and antitumor agent. smolecule.com The process of rational drug design involves using computational modeling to predict how modifications to the lead structure will affect its binding to a biological target, such as an enzyme or a receptor. nih.gov This approach, which has been successfully applied to other heterocyclic scaffolds, can guide the synthesis of more potent and selective therapeutic agents, potentially leading to new treatments for a variety of diseases. nih.govrsc.org
Bridging Fundamental Research with Potential Industrial and Medical Advancements
A critical aspect of future research is to bridge the gap between fundamental scientific discoveries and their translation into real-world applications. For this compound, this involves translating its promising laboratory-scale performance into viable industrial processes and medical therapies.
In the industrial sector, the development of MOFs containing this compound for gas separation needs to move towards scalable synthesis and practical implementation. researchgate.net Research into the stability and recyclability of these materials under industrial conditions is paramount for their commercial adoption. researchgate.net Another potential industrial application lies in the development of chemical sensors or corrosion inhibitors, building on the reactivity of the hydrazone group. google.com
In the medical field, the initial findings of its biological activity must be followed by extensive preclinical studies. smolecule.com The journey from a promising lead compound to an approved drug is long and requires a multidisciplinary approach, including medicinal chemistry, pharmacology, and toxicology. The potential of this compound and its rationally designed analogues as antitubercular or anticancer agents warrants further investigation to address significant global health challenges. smolecule.comresearchgate.net The success of related compounds like Pasiniazid, which combines the structural features of isoniazid (B1672263) in a multi-component drug, highlights the potential of such translational research. chem960.com
Interactive Data Tables
Table 1: Summary of Research Findings and Future Directions for this compound
| Section | Key Research Finding | Future Direction | Relevant Application |
| 9.1. Green Chemistry | Ligand in Metal-Organic Frameworks (MOFs) enhances CO₂ affinity and selectivity. researchgate.netresearchgate.netresearchgate.net | Optimize MOF structure for industrial scalability; develop green synthesis routes. rsc.orgchem960.com | Carbon capture and storage. |
| 9.2. Advanced Characterization | Structure confirmed by NMR, IR, and Mass Spec. smolecule.com Similar compounds studied with advanced MS, in-situ FTIR/NMR. nih.gov | Employ advanced spectroscopic and crystallographic techniques to study complex interactions. nih.govresearchgate.net | Elucidating reaction mechanisms and binding modes. |
| 9.3. Rational Design | Possesses antimicrobial and antitumor potential; forms stable metal complexes. smolecule.com | Design and synthesize novel analogues for enhanced biological activity and material properties. researchgate.netnih.gov | Drug discovery; development of functional materials. |
| 9.4. Translational Perspectives | Promising results in lab-scale gas separation and biological assays. smolecule.comresearchgate.net | Scale-up synthesis; conduct extensive preclinical trials; investigate stability and recyclability. researchgate.net | Industrial gas separation; new medical therapies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
